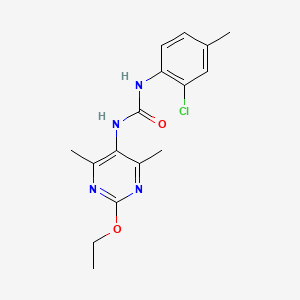

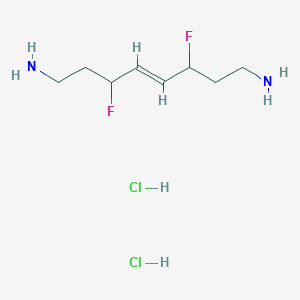

2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For example, Liepa et al. synthesized a related compound via the treatment of 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol in methane sulfonic acid .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a thiazole ring, and an ethylsulfonyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom , and thiazole is a similar heterocyclic compound containing both sulfur and nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, compounds with similar structures, such as N-cyanoacetamides, are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

The synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures related to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, has been explored for their potential as glutaminase inhibitors. These analogs, by inhibiting kidney-type glutaminase, have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Antimicrobial Activity

Research into the antimicrobial efficacy of novel heterocyclic compounds incorporating sulfamoyl moieties, which could include the core structure of interest, indicates promising results against both bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents (Darwish et al., 2014).

Optoelectronic Properties

The study of thiazole-based polythiophenes, which could relate to the synthesis of derivatives of this compound, has revealed significant optoelectronic properties. These findings suggest applications in the development of conducting polymers with potential use in electronic devices (Camurlu & Guven, 2015).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety, synthesized through reactions involving N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide, have been evaluated for their anticonvulsant activity. This research has identified several compounds that showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Antioxidant Activity

The synthesis and evaluation of amidomethane sulfonyl-linked bis heterocycles, potentially related to the chemical structure , have demonstrated excellent antioxidant activity. This suggests their potential application in developing new antioxidant agents (Talapuru et al., 2014).

Propriétés

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S3/c1-2-25(21,22)13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-24-17)15-4-3-9-23-15/h3-9,11H,2,10H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZWWPVLVWPXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2798729.png)

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)

![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2798740.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)

![N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2798746.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2798748.png)